2-Pentylzinc bromide

Catalog No.
S1910450
CAS No.
308796-07-8
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylzinc bromide

CAS Number

308796-07-8

Product Name

2-Pentylzinc bromide

IUPAC Name

bromozinc(1+);pentane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DVLFKZPWUOKFIL-UHFFFAOYSA-M

SMILES

CCC[CH-]C.[Zn+]Br

Canonical SMILES

CCC[CH-]C.[Zn+]Br

2-Pentylzinc bromide is an organozinc compound characterized by the presence of a pentyl group attached to a zinc atom, along with a bromide ion. This compound is typically represented by the formula C5H11BrZn\text{C}_5\text{H}_{11}\text{BrZn}. It is a colorless liquid that is sensitive to moisture and air, necessitating careful handling under inert atmospheres. As an organozinc reagent, 2-pentylzinc bromide serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Typical of organozinc compounds. These include:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis. For instance, reacting with an aldehyde or ketone yields secondary or tertiary alcohols.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with halides in the presence of palladium catalysts, facilitating the formation of larger carbon frameworks.
  • Grignard-Type Reactions: Similar to other Grignard reagents, it can react with electrophiles to form new carbon-carbon bonds.

2-Pentylzinc bromide can be synthesized through several methods:

  • Direct Reaction of Zinc with Alkyl Halides: The most common method involves the reaction of zinc metal with 1-bromopentane in a suitable solvent such as tetrahydrofuran or diethyl ether:
    Zn+C5H11BrC5H11ZnBr\text{Zn}+\text{C}_5\text{H}_{11}\text{Br}\rightarrow \text{C}_5\text{H}_{11}\text{ZnBr}
  • Transmetalation: This involves the reaction of an existing organozinc compound with zinc bromide.
  • Using Zinc Chloride: In some cases, zinc chloride can be used as a precursor, reacting with alkyl lithium reagents to produce 2-pentylzinc bromide.

Unique Features2-Pentylzinc BromideC₅H₁₁BrZnAlcohol synthesis, cross-couplingIntermediate length chainPhenylzinc BromideC₆H₅BrZnCarbon-carbon bond formationAromatic stabilityButylzinc BromideC₄H₉BrZnSimilar synthetic applicationsShorter chain; less steric hindranceOctylzinc BromideC₈H₁₉BrZnUsed in similar reactionsLonger chain; increased hydrophobicity

The interaction studies involving 2-pentylzinc bromide primarily focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate its behavior in various chemical environments and its potential role in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and yields.

Several compounds are structurally or functionally similar to 2-pentylzinc bromide, including:

  • Phenylzinc Bromide: Used extensively for similar applications in organic synthesis but lacks the alkyl chain's steric effects.
  • Butylzinc Bromide: A shorter-chain analog that may exhibit different reactivity patterns compared to 2-pentylzinc bromide.
  • Octylzinc Bromide: A longer-chain variant that could influence solubility and reactivity due to increased hydrophobic character.

Comparison Table

CompoundStructureKey

Dates

Modify: 2023-08-16

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